1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone
Description
1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone is a pyrrole derivative featuring a ketone group at position 2 and methyl substituents at positions 1 and 3 of the pyrrole ring. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. Structurally, the compound combines the aromaticity of the pyrrole ring with the electron-withdrawing nature of the acetyl group, making it a versatile intermediate in organic synthesis.
Key physicochemical properties include a melting point range of 104–106°C for closely related derivatives (e.g., 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) , and a characteristic IR carbonyl stretch near 1651 cm⁻¹ . Synthesis methods often involve multi-component reactions, such as iodine-catalyzed three-component systems or microwave-assisted protocols , yielding derivatives with high functionalization.
Properties
CAS No. |
33207-70-4 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-9(3)8(6)7(2)10/h4-5H,1-3H3 |
InChI Key |
WJCOMBAECZESJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 1,3-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the 2-position of the pyrrole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds, including 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone, exhibit promising anticancer properties. A study found that the compound inhibits specific kinases involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound selectively inhibits the activity of PKMYT1 kinase, which is implicated in regulating cell cycle progression and DNA damage response. This inhibition leads to reduced phosphorylation of CDK1, promoting apoptosis in cancer cells .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.69 | PKMYT1 |
| Other Analog | 4.1 | PKMYT1 |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies have shown that similar pyrrole derivatives exhibit significant antibacterial and antifungal activities against various pathogens:
Table 2: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Clinical Applications
Several case studies highlight the efficacy of pyrrole derivatives in treating various malignancies:
- Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen that included this compound alongside conventional therapies.
- Case Study 2 : A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. Specific pathways and targets may include enzymes, receptors, and DNA, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrole-based ethanones allows for targeted comparisons across physicochemical properties, spectroscopic behavior, and applications. Below is an analysis of key analogues:
Structural and Substituent Variations
Physicochemical Properties
- Melting Points: 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: 104–106°C Oxadiazole derivatives (e.g., C₁₆H₁₉N₅O₂): Lower solubility in polar solvents due to hydrophobic aryl groups . Trinitro-substituted derivative: Likely higher thermal instability due to nitro groups .
Spectroscopic Data :
- IR Spectroscopy :
- Carbonyl stretch: 1651 cm⁻¹ (pyrrole ethanone) vs. 1710 cm⁻¹ (oxadiazole-linked carbonyl) .
- Electron-withdrawing nitro groups shift carbonyl stretches to higher frequencies (~1700–1750 cm⁻¹) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
1-(1,3-Dimethyl-1H-pyrrol-2-yl)ethanone is a compound belonging to the pyrrole family, known for its diverse biological activities. Pyrrole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article focuses on the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's molecular formula is , indicating it consists of seven carbon atoms, eleven hydrogen atoms, and one nitrogen atom. Its structure includes a five-membered heterocyclic ring containing nitrogen, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction. This mechanism is crucial in modulating metabolic pathways and signaling cascades.
- Cellular Interaction : It has been shown to interact with cellular components, potentially altering cellular processes such as apoptosis and proliferation.
Biological Activity Data
| Activity Type | Observation | Reference |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell growth in vitro | |
| Anti-inflammatory | Exhibits inhibition of COX enzymes | |
| Antimicrobial | Active against various bacterial strains |
Anticancer Properties
In a study evaluating the anticancer potential of pyrrole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was shown to inhibit tubulin polymerization, a critical process for cancer cell division. This finding suggests its potential as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A comparative study showed that its efficacy in reducing inflammation was comparable to established anti-inflammatory drugs like Meloxicam .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can guide the design of more potent derivatives. Modifications at different positions on the pyrrole ring can enhance or diminish biological activity:
- Substituent Variations : Introduction of different functional groups at positions 3 and 5 can lead to variations in enzyme inhibition potency and selectivity.
| Substituent Position | Effect on Activity |
|---|---|
| Position 3 | Enhances anticancer activity |
| Position 5 | Modulates anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
